molecular formula C11H10ClN3O B13583759 4-(Benzyloxy)-2-chloropyrimidin-5-amine

4-(Benzyloxy)-2-chloropyrimidin-5-amine

Cat. No.: B13583759
M. Wt: 235.67 g/mol
InChI Key: MYRRKGFBBMOSSC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyrimidin-5-amine is a pyrimidine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at position 4, a chlorine atom at position 2, and an amine (-NH₂) group at position 5 on the pyrimidine ring. This structural configuration confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with 2-chloropyrimidine in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products:

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the compound can yield benzylamine or benzyl alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following analysis compares 4-(Benzyloxy)-2-chloropyrimidin-5-amine with structurally related pyrimidine compounds, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-OCH₂C₆H₅, 2-Cl, 5-NH₂ ~235.7 (calculated) Pharmaceutical intermediates
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ 187.6 (CAS 88474-31-1) Synthesis of fine chemicals
4-(tert-Butoxy)-2-chloropyrimidin-5-amine 4-OtBu, 2-Cl, 5-NH₂ 201.65 Lab-scale research (discontinued)
2-Chloro-4-methylpyrimidin-5-amine 2-Cl, 4-CH₃, 5-NH₂ 143.6 Agrochemical intermediates
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ 184.0 Crystal engineering, halogen bonding

Key Observations:

Chlorine at position 2 enhances electrophilicity, enabling displacement by nucleophiles (e.g., amines, alkoxides), a feature shared with 2-chloro-4-methylpyrimidin-5-amine .

Molecular Weight and Lipophilicity :

  • The benzyloxy derivative has the highest molecular weight (~235.7 g/mol) among the compared compounds, correlating with increased lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.2) or tert-butoxy analogs .

Stability and Commercial Availability

  • Nitro Derivatives : Compounds like 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) highlight the role of nitro groups in tuning redox properties for explosive or antibiotic applications, though safety concerns limit their use .

Research Findings and Industrial Relevance

  • Synthetic Flexibility: The benzyloxy group in this compound can be selectively deprotected under hydrogenolysis conditions, enabling sequential functionalization—a strategy less feasible with tert-butoxy or methoxy groups .
  • Thermal Stability : Pyrimidines with bulky substituents (e.g., benzyloxy) exhibit higher melting points (~150–200°C estimated) compared to methyl or methoxy analogs, enhancing suitability for high-temperature reactions .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-4-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C11H10ClN3O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7,13H2

InChI Key

MYRRKGFBBMOSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2N)Cl

Origin of Product

United States

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